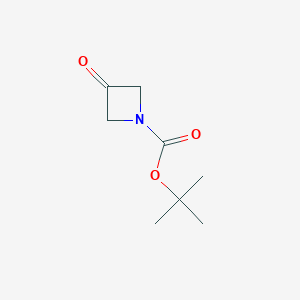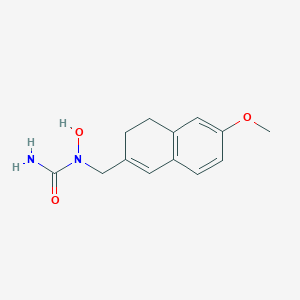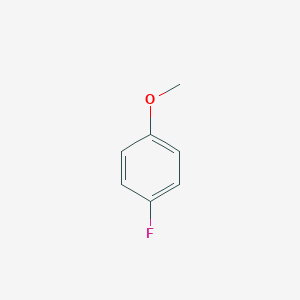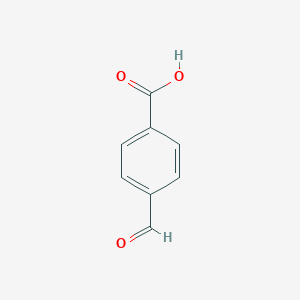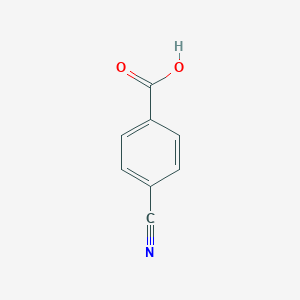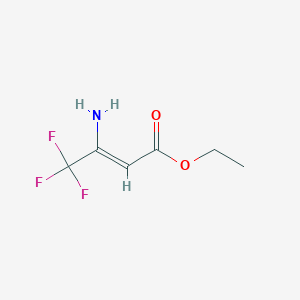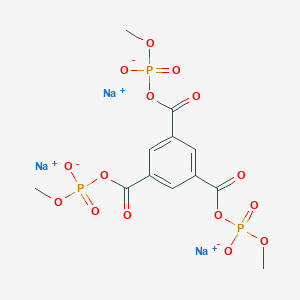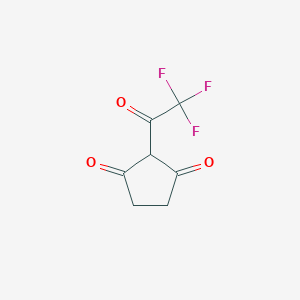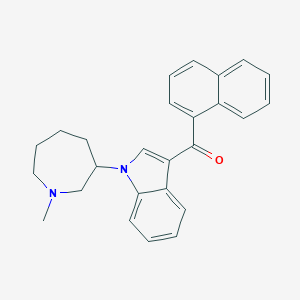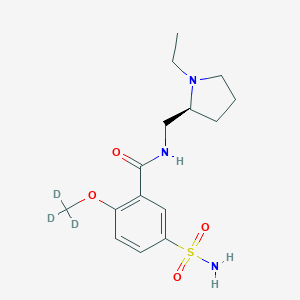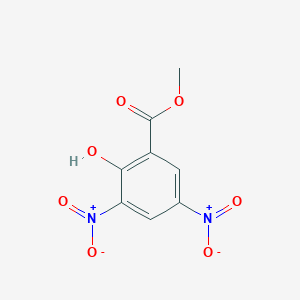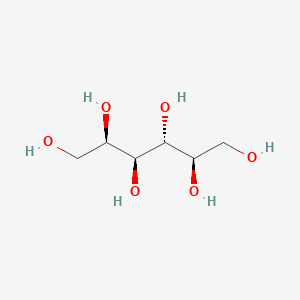![molecular formula C19H26N2O4S2 B119611 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane CAS No. 155622-16-5](/img/structure/B119611.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane, also known as amantadine, is a synthetic tricyclic amine that has been used for the treatment of Parkinson's disease, influenza A, and other viral infections. Amantadine has also shown potential in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Mechanism of Action
The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane is not fully understood, but it is believed to involve the inhibition of the N-methyl-D-aspartate (NMDA) receptor and the enhancement of dopamine release in the brain. Amantadine has also been shown to increase the activity of acetylcholine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Amantadine has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been shown to reduce the severity of symptoms in individuals with influenza A by inhibiting viral replication. Amantadine has also been studied for its neuroprotective effects in traumatic brain injury and multiple sclerosis.
Advantages and Limitations for Lab Experiments
Amantadine has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane. One area of interest is the potential use of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in exploring the potential neuroprotective effects of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in other types of brain injury, such as stroke. Finally, there is interest in developing new formulations of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane that can improve its bioavailability and reduce the risk of adverse effects.
Synthesis Methods
Amantadine can be synthesized through a multistep process involving the reaction of 1-adamantylamine with chloroacetyl chloride, followed by the reaction with 4-hydroxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then sulfonated with sulfuric acid to yield 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane.
Scientific Research Applications
Amantadine has been extensively studied for its potential therapeutic effects on neurological disorders. It has been shown to improve motor function in patients with Parkinson's disease and reduce the severity of symptoms in individuals with influenza A. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been studied for its potential neuroprotective effects in traumatic brain injury and multiple sclerosis.
properties
CAS RN |
155622-16-5 |
|---|---|
Product Name |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
Molecular Formula |
C19H26N2O4S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
InChI |
InChI=1S/C19H26N2O4S2/c20-17(10-26-27(23,24)25)21-12-18-6-13-5-14(7-18)9-19(8-13,11-18)15-1-3-16(22)4-2-15/h1-4,13-14,22H,5-12H2,(H2,20,21)(H,23,24,25) |
InChI Key |
QDQJLUNBCXGVCS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
synonyms |
Thiosulfuric acid, S-(2-(((3-(4-hydroxyphenyl)tricyclo(3.3.1.1(sup 3,7 ))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



